Cas no 2353872-45-2 (Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate)

Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate is a chiral ester derivative featuring both amino and phenoxy functional groups, making it a versatile intermediate in organic synthesis. Its tert-butyl ester moiety enhances stability, facilitating handling and storage under standard conditions. The compound’s structural features, including the stereogenic center and reactive amino group, render it valuable for asymmetric synthesis and pharmaceutical applications. The phenoxy group further expands its utility in constructing complex aromatic frameworks. This compound is particularly useful in peptide mimetics and medicinal chemistry due to its ability to introduce sterically hindered, functionalized side chains. Its balanced reactivity and purity make it suitable for high-precision synthetic workflows.
Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate structure
2353872-45-2 structure
Product Name:Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate
CAS No:2353872-45-2
MF:C14H21NO3
MW:251.321444272995
CID:5638400
PubChem ID:165912436
Update Time:2025-10-28

Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-2-methyl-3-phenoxypropanoate
    • EN300-28278994
    • 2353872-45-2
    • Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate
    • Inchi: 1S/C14H21NO3/c1-13(2,3)18-12(16)14(4,15)10-17-11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3
    • InChI Key: PLSMZMCFLHZWEN-UHFFFAOYSA-N
    • SMILES: O(C(C(C)(COC1C=CC=CC=1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 251.15214353g/mol
  • Monoisotopic Mass: 251.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61.6Ų

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Additional information on Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate

Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate (CAS No. 2353872-45-2): A Comprehensive Overview

Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate, identified by its CAS number 2353872-45-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a promising candidate for various therapeutic applications. The presence of both amino and phenoxy functional groups, coupled with the tert-butyl moiety, contributes to its diverse chemical properties and potential biological activities.

The< strong>structure of Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate is characterized by a propanoate backbone, which is modified by the introduction of an amino group at the second carbon atom and a phenoxy group at the third carbon atom. The tert-butyl group attached to the first carbon atom further enhances the steric bulk of the molecule, influencing its solubility, reactivity, and interaction with biological targets. This structural arrangement not only imparts unique physicochemical properties but also opens up possibilities for tailored modifications to optimize its pharmacological profile.

In recent years, there has been growing interest in exploring the< strong>pharmacological potential of compounds like Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate. The amino group serves as a key site for hydrogen bonding interactions, which are crucial for binding to biological receptors and enzymes. Additionally, the phenoxy group can engage in hydrophobic interactions, further modulating the compound's affinity for target proteins. These features make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.

One of the most compelling aspects of Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate is its< strong>potential in drug discovery. Researchers have been investigating its derivatives as candidates for treating various diseases, including neurological disorders, inflammation, and metabolic conditions. The tert-butyl group, in particular, has been shown to improve metabolic stability and reduce susceptibility to enzymatic degradation, making it a valuable feature for drug candidates intended for long-term therapeutic use.

Recent studies have highlighted the< strong>biological activity of Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate and its derivatives. For instance, researchers have demonstrated that certain analogs of this compound exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases and the need for novel therapeutic strategies. Moreover, preliminary in vitro studies suggest that this compound may have neuroprotective properties, opening up avenues for research into neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The< strong>synthesis of Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the amino and phenoxy groups necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore this compound further in both academic and industrial settings.

In conclusion, Tert-butyl 2-amino-2-methyl-3-phenoxypropanoate (CAS No. 2353872-45-2) is a compound with significant potential in pharmaceutical research and development. Its unique structural features and demonstrated biological activity make it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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